![molecular formula C22H25N3OS B6579156 N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide CAS No. 392254-35-2](/img/structure/B6579156.png)
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide
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Overview
Description
“N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide” is a complex organic compound that contains several interesting structural components, including a thieno[3,4-c]pyrazole ring and an adamantane moiety. The thieno[3,4-c]pyrazole is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyrazole (a five-membered ring with two nitrogen atoms). Adamantane is a three-dimensional, cage-like structure composed solely of carbon and hydrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the three-dimensional adamantane moiety. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several factors, including the electron-rich nature of the thiophene ring and the steric bulk of the adamantane moiety. Detailed reaction analysis would require experimental data .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the nonpolar adamantane moiety could enhance its solubility in nonpolar solvents .
Scientific Research Applications
Antiproliferative Activity
Oprea1_256293: has been investigated for its antiproliferative activity against various cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited the most potent antiproliferative effects. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (the initiator enzyme of the apoptotic cascade), caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation, and reduced proliferating cell nuclear antigen (PCNA) expression levels. The complex action of this compound combines antiproliferative effects with cell death induction .
Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Synthesis
Oprea1_256293: can serve as a building block for synthesizing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. Researchers have used 3-amino-4-cyano-2-thiophenecarboxamides (related to the compound) as versatile synthons. These synthons were employed to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides. These synthetic approaches offer potential applications in drug discovery and material science .
Open Science Potentials
While not directly related to the compound, exploring open science dimensions in research processes is essential. Open science promotes transparency, collaboration, and data sharing. Researchers can leverage open science practices to enhance the study of compounds like Oprea1_256293 , facilitating broader scientific impact and reproducibility .
Fast Proton-Induced Fission of 238U
Again, not directly tied to the compound, but relevant to nuclear physics research, fast proton-induced fission of uranium-238 has been investigated. Researchers used computational tools and models to describe the fission process, including cross-sections, mass distributions, and prompt neutron emission. While this study doesn’t focus on Oprea1_256293 , it highlights the importance of rigorous scientific analysis in various fields .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c26-21(22-9-14-6-15(10-22)8-16(7-14)11-22)23-20-18-12-27-13-19(18)24-25(20)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJCRBCYHFRVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide |
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